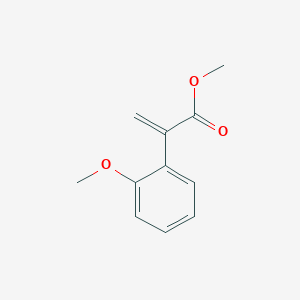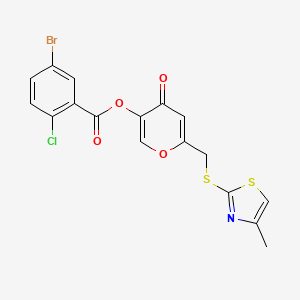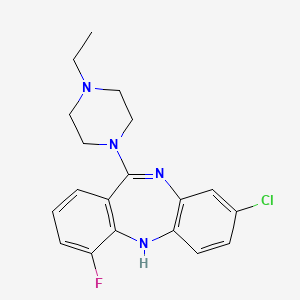
JHU37160 (DREADD ligand)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
JHU37160 is a novel DREADD (Designer Receptors Exclusively Activated by Designer Drugs) agonist . It has high affinity and potency for hM3Dq and hM4Di . It is active in vivo and is water soluble . It selectively displaces [3H]clozapine from DREADDs and not from other clozapine-binding sites .
Chemical Reactions Analysis
JHU37160 has been shown to be a potent in vivo DREADD agonist . It selectively inhibits locomotor activity in D1-hM3Dq and D1-hM4Di mice . It also produces robust and selective increases in hM3Dq-stimulated locomotion in rats expressing hM3Dq in tyrosine hydroxylase expressing neurons .Physical And Chemical Properties Analysis
JHU37160 is water soluble . It has high affinity in vitro for hM3Dq and hM4Di . It exhibits high in vivo DREADD occupancy and was not reported to be a P-gp substrate .科学的研究の応用
Neuropharmacology and Chemogenetics
JHU37160 is a potent ligand for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), which are used in neuropharmacology to selectively modulate neuronal activity. This compound has shown high in vivo potency for DREADD activation, making it valuable for manipulating neuronal circuits in research models .
Neurological Disorders
In the context of neurological disorders, JHU37160 has been used to control seizures in animal models. It has been found to outperform traditional anti-epileptic drugs like levetiracetam, indicating its potential as a therapeutic agent for drug-resistant epilepsy .
Behavioral Neuroscience
JHU37160 has applications in behavioral neuroscience, where it has been used to study anxiety-like behavior in rats. High doses of this DREADD agonist have been linked to increases in anxiety-like behavior, providing insights into the neural mechanisms underlying anxiety disorders .
Metabolic Research
In metabolic research, JHU37160 has been utilized to explore the relationship between leptin signaling in the hypothalamus and respiratory and metabolic functions in obesity. This highlights its role in understanding the neuroendocrine regulation of metabolism .
Positron Emission Tomography (PET) Imaging
JHU37160 has contributed to the development of PET imaging techniques for DREADDs. It has been used alongside dedicated PET radiotracers to enable non-invasive and longitudinal neuronal projection mapping, which is crucial for understanding complex brain functions .
Addiction and Substance Abuse
The compound’s ability to modulate neuronal activity via DREADDs makes it a valuable tool for studying addiction and substance abuse. By targeting specific neural pathways, researchers can investigate the neurobiological basis of addictive behaviors .
Psychiatric Research
In psychiatric research, JHU37160’s role in modulating neuronal circuits is being explored to develop new treatments for psychiatric conditions. Its precise control over neuronal activity offers a promising avenue for addressing treatment-resistant psychiatric disorders .
Molecular Biology and Genetics
Finally, in molecular biology and genetics, JHU37160 is used to study the genetic underpinnings of neurological diseases. By activating DREADDs in genetically modified organisms, scientists can dissect the roles of specific genes in disease pathology .
作用機序
Target of Action
JHU37160, also known as 8-chloro-11-(4-ethylpiperazin-1-yl)-4-fluoro-5H-dibenzo[b,e][1,4]diazepine, is a high affinity and highly potent activator of hM3Dq and hM4Di DREADDs . DREADDs (Designer Receptors Exclusively Activated by Designer Drugs) are a popular chemogenetic technology for manipulation of neuronal activity .
Mode of Action
JHU37160 binds to hM3Dq and hM4Di receptors with Ki values of 1.9 nM and 3.6 nM respectively . It induces Gαo1 activation in HEK293 cells expressing hM3Dq or hM4Di .
Biochemical Pathways
It is known that it inhibits locomotor activity in mice expressing hm3dq and hm4di in d1-expressing neurons, and increases hm3dq-stimulated locomotion in rats expressing hm3dq in th-expressing neurons .
Pharmacokinetics
JHU37160 is brain penetrant in mice, rats, and non-human primates . It has been shown to have high in vivo potency for CNS applications . .
Result of Action
JHU37160 has been shown to effectively suppress spontaneous seizures in the intrahippocampal kainic acid (IHKA) mouse model, confirming its effectiveness as a DREADD ligand . It selectively inhibits locomotor activity in D1-hM3Dq and D1-hM4Di mice at doses ranging from 0.01 to 1mg/kg without any significant .
Action Environment
It is known that it is brain penetrant, suggesting that it can cross the blood-brain barrier and exert its effects in the central nervous system .
Safety and Hazards
特性
IUPAC Name |
3-chloro-6-(4-ethylpiperazin-1-yl)-10-fluoro-11H-benzo[b][1,4]benzodiazepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN4/c1-2-24-8-10-25(11-9-24)19-14-4-3-5-15(21)18(14)22-16-7-6-13(20)12-17(16)23-19/h3-7,12,22H,2,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWSCWOSASZXIRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=C2C=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
JHU37160 (DREADD ligand) | |
Q & A
Q1: What are DREADDs and how does JHU37160 interact with them?
A1: Designer Receptors Exclusively Activated by Designer Drugs (DREADDs) are engineered G protein-coupled receptors (GPCRs) that can be introduced into specific cell populations, allowing researchers to modulate neuronal activity using specific ligands. JHU37160 is a highly potent and selective agonist for the excitatory hM3Dq DREADD. Upon binding to hM3Dq, JHU37160 activates downstream signaling pathways, leading to neuron depolarization and increased neuronal activity [, , , , ].
Q2: How does JHU37160 compare to other DREADD ligands like clozapine N-oxide (CNO) or Compound 21 (C21)?
A2: While CNO is widely used, it suffers from poor brain penetration and conversion to clozapine. C21, developed as an alternative, shows low brain penetrance, weak DREADD affinity, and low in vivo occupancy. JHU37160 overcomes these limitations with high in vivo DREADD potency, brain penetrance, and sustained DREADD occupancy [, ].
Q3: What are the primary applications of JHU37160 in research?
A3: JHU37160 is a powerful tool for studying neuronal circuits and their functions. Its applications include:
- Mapping neuronal projections: When combined with PET imaging using a dedicated radiotracer ([18F]JHU37107), JHU37160 allows for noninvasive mapping of neuronal pathways, including long-range projections [].
- Investigating the role of specific neuronal populations: By targeting DREADD expression to specific neuron types, JHU37160 can help researchers understand the contribution of those neurons to various physiological processes and behaviors [, , , , , , ].
- Exploring therapeutic potential: Chemogenetic activation of specific neuronal populations using JHU37160 holds promise for treating neurological and respiratory disorders characterized by impaired neuronal activity, such as Pompe disease or spinal cord injury [, , , ].
Q4: What is the impact of JHU37160 on respiratory function?
A4: Research demonstrates that JHU37160 can stimulate phrenic motor output and diaphragm activity. Studies in rodent models show that JHU37160 administration leads to sustained increases in inspiratory tidal volume and phrenic nerve activity [, , ]. This suggests potential therapeutic applications for conditions involving impaired respiratory drive.
Q5: Can JHU37160 be used to study the role of specific brain regions in behavior?
A5: Yes, by combining DREADD technology with targeted injections of viral vectors encoding hM3Dq, researchers can restrict DREADD expression to specific brain regions. Studies using this approach have demonstrated the role of the orbitofrontal cortex (OFC) in incubated oxycodone seeking in rats, showing that JHU37160-mediated inhibition of OFC neurons reduces drug-seeking behavior [].
Q6: What is known about the structure-activity relationship (SAR) of JHU37160?
A8: While specific details regarding JHU37160's SAR are limited in the provided research, it's understood that even subtle modifications to its structure can significantly impact its potency and selectivity for DREADDs. Ongoing research aims to synthesize and characterize novel DREADD ligands with improved pharmacokinetic and pharmacodynamic properties [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

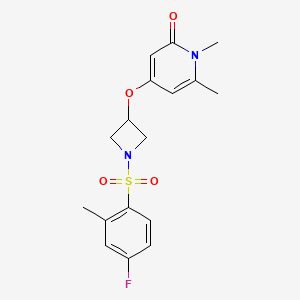
![N-[(4-Methyl-1,2,5-oxadiazol-3-yl)methyl]prop-2-enamide](/img/structure/B2879431.png)
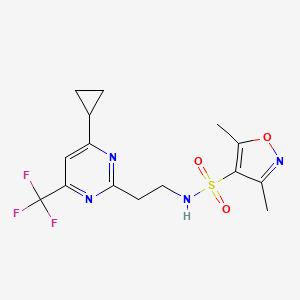
![2-[[3-cyano-4-(furan-2-yl)-7,7-dimethyl-5-oxo-1,4,6,8-tetrahydroquinolin-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2879433.png)
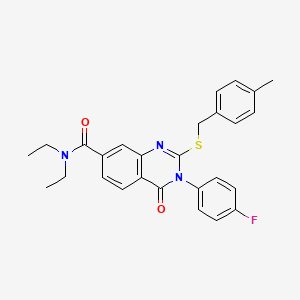
![ethyl 2-(2-((2-(4-chlorobenzyl)-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2879438.png)


![7-(4-bromophenyl)-3-((3-methoxybenzyl)thio)-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2879442.png)
![2,4-Dichloro-5-methyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide](/img/structure/B2879443.png)
![N-[1-(pyrimidin-2-yl)piperidin-3-yl]prop-2-enamide](/img/structure/B2879444.png)
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclopentyloxamide](/img/structure/B2879447.png)
